

# **Unveiling YCH1899: A New-Generation PARP Inhibitor Overcoming Therapeutic Resistance**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

YCH1899 is a novel and potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2.[1][2] As a phthalazin-1(2H)-one derivative, its development marks a significant advancement in the landscape of cancer therapeutics, particularly in addressing the challenge of acquired resistance to existing PARP inhibitors.[2][3] [4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of YCH1899, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

## **Chemical Structure and Physicochemical Properties**

**YCH1899** is chemically identified as 4-((2-fluoro-5-((5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)carbonyl)phenyl)methyl)phthalazin-1(2H)-one. Its fundamental properties are summarized in the table below.



| Property          | Value           |
|-------------------|-----------------|
| Molecular Formula | C25H18BrFN6O3   |
| Molecular Weight  | 549.4 g/mol     |
| CAS Number        | 3032451-66-1    |
| Appearance        | Solid           |
| Solubility        | Soluble in DMSO |

## **Biological Activity and Mechanism of Action**

YCH1899 is a highly potent inhibitor of PARP1 and PARP2, with an IC50 value of less than 0.001 nM for both enzymes.[1][6] Its mechanism of action is centered on the inhibition of PARP-mediated DNA repair, leading to the accumulation of DNA single-strand breaks, which subsequently collapse replication forks to generate cytotoxic DNA double-strand breaks. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this targeted inhibition of a key DNA repair pathway induces synthetic lethality.

A key feature of **YCH1899** is its ability to overcome resistance to other PARP inhibitors like olaparib and talazoparib.[2][3][4][5] This is attributed to its retained activity in cancer cells that have developed resistance through mechanisms such as the restoration of BRCA1/2 function or the loss of 53BP1.[2][4]

## Signaling Pathway of PARP Inhibition and Synthetic Lethality





Click to download full resolution via product page

Caption: Signaling pathway of YCH1899-mediated PARP inhibition.



# Preclinical Data In Vitro Activity

**YCH1899** has demonstrated potent anti-proliferative activity against a range of cancer cell lines, including those resistant to other PARP inhibitors.

| Cell Line                           | Genotype       | IC50 (nM)     |
|-------------------------------------|----------------|---------------|
| Capan-1                             | BRCA2 mutant   | 0.10[1]       |
| Capan-1/OP (Olaparib-<br>resistant) | 0.89[1][2]     |               |
| Capan-1/TP (Talazoparib-resistant)  | 1.13[1][2]     |               |
| V-C8                                | BRCA2 mutant   | 1.19[1]       |
| V79                                 | BRCA wild-type | 44.24[1]      |
| HCT-15                              | BRCA wild-type | Not specified |
| HCC1937                             | BRCA1 mutant   | 4.54[6]       |

## In Vivo Activity

In a mouse xenograft model using olaparib-resistant MDA-MB-436 breast cancer cells, **YCH1899** demonstrated a reduction in tumor growth at doses of 12.5 and 25 mg/kg.[6]

## **Pharmacokinetic Properties**

Pharmacokinetic studies in rats have shown that **YCH1899** possesses acceptable properties for an orally administered drug.[1][2][4][5]

| Species | Route of Administration | Observation                                       |
|---------|-------------------------|---------------------------------------------------|
| Rats    | Oral                    | Acceptable pharmacokinetic properties[1][2][4][5] |
| Rats    | Intravenous (5 mg/kg)   | Moderate clearance rate[2]                        |



# **Experimental Protocols PARP1/2 Inhibition Assay**

A detailed protocol for determining the IC50 of **YCH1899** against PARP1 and PARP2 would typically involve a commercially available chemiluminescent or fluorescent-based assay. The general workflow is as follows:





Click to download full resolution via product page

Caption: General workflow for a PARP inhibition assay.



## **Cell Proliferation Assay**

The anti-proliferative activity of **YCH1899** is typically assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

#### Methodology:

- Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of **YCH1899** for a specified period (e.g., 72 hours).
- CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader.
- The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

### In Vivo Xenograft Model

The anti-tumor efficacy of **YCH1899** in vivo is evaluated using animal models.

#### Methodology:

- Human cancer cells (e.g., olaparib-resistant MDA-MB-436) are subcutaneously implanted into immunodeficient mice.
- Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
- YCH1899 is administered orally at specified doses and schedules.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors are excised and may be used for further analysis.

### Conclusion

**YCH1899** is a promising next-generation PARP inhibitor with potent activity against both sensitive and resistant cancer cell lines. Its ability to overcome common mechanisms of



resistance to existing PARP inhibitors highlights its potential as a valuable therapeutic agent in the treatment of various cancers. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling YCH1899: A New-Generation PARP Inhibitor Overcoming Therapeutic Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583703#the-chemical-structure-and-properties-of-ych1899]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com